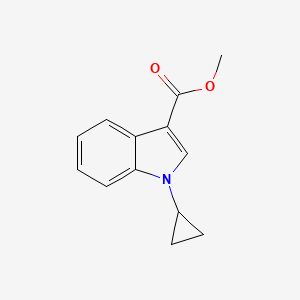

methyl 1-cyclopropyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-cyclopropylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)11-8-14(9-6-7-9)12-5-3-2-4-10(11)12/h2-5,8-9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUWPDJWGIXYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 1-cyclopropyl-1H-indole-3-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For industrial production, the reaction conditions are optimized to ensure high yield and purity, often involving refluxing the reactants in glacial acetic acid and concentrated hydrochloric acid .

Chemical Reactions Analysis

Methyl 1-cyclopropyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Methyl 1-cyclopropyl-1H-indole-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-cyclopropyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between methyl 1-cyclopropyl-1H-indole-3-carboxylate and analogous indole-3-carboxylates:

Table 1: Comparative Analysis of Indole-3-Carboxylate Derivatives

Structural and Electronic Differences

- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in the target compound introduces significant ring strain and sp³ hybridization, which may enhance rigidity and resistance to oxidative metabolism compared to flexible alkyl chains (e.g., methyl, pentyl) .

Physicochemical Properties

- Melting Points : Methyl 1-methyl-1H-indole-3-carboxylate melts at 137°C, while β-carboline derivatives exhibit higher thermal stability (>200°C), likely due to extended aromaticity .

- Solubility: The hydroxy group in ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate may improve aqueous solubility compared to non-polar substituents like cyclopropyl .

Biological Activity

Methyl 1-cyclopropyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that includes a cyclopropyl group and a carboxylate moiety. Its molecular formula is C₁₁H₁₃N₁O₂, with a molecular weight of approximately 201.23 g/mol. The indole ring system allows for interactions with various biological targets, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Interaction : It binds to various receptors, influencing signal transduction pathways that are crucial for cellular responses.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

1. Anticancer Activity

- Cytotoxicity : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been reported to have an IC₅₀ value of less than 10 µM against A549 (human lung adenocarcinoma) cells, indicating potent anticancer properties .

- Mechanism : The compound's mechanism involves the suppression of key growth factors like VEGF and basic fibroblast growth factor (bFGF), which are critical for tumor angiogenesis and growth .

2. Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antibacterial properties. Its derivatives have been evaluated for their effectiveness against various microbial strains, showcasing promising results in inhibiting bacterial growth .

3. Neuroprotective Effects

- The compound is being investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate pathways involved in neuronal survival and stress response indicates its therapeutic promise.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | A549 (lung cancer) | <10 | |

| Cytotoxicity | A375 (melanoma) | 5.7 | |

| Antimicrobial | Various bacterial strains | TBD | |

| Neuroprotection | Neuronal cell models | TBD |

Notable Research Findings

- A study highlighted the selective inhibition of endothelial cell proliferation by this compound, suggesting its potential role in anti-angiogenic therapies .

- Additional research indicates that derivatives of this compound may enhance its biological activity, providing a pathway for developing more effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.